molecular formula C16H19FN2O B7187236 N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide

N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide

Cat. No.: B7187236
M. Wt: 274.33 g/mol
InChI Key: AVPRAXGHMXPBBD-UHFFFAOYSA-N
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Description

N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, a fluorine atom, and a carboxamide group attached to a cyclohexane ring, making it a unique and versatile molecule.

Properties

IUPAC Name

N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c1-11-3-2-4-13(7-11)16(20)19-10-14-8-12(9-18)5-6-15(14)17/h5-6,8,11,13H,2-4,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPRAXGHMXPBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)NCC2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 5-cyano-2-fluorobenzyl chloride: This intermediate can be synthesized by reacting 5-cyano-2-fluorobenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of the cyclohexane derivative: The next step involves the reaction of 5-cyano-2-fluorobenzyl chloride with 3-methylcyclohexanone in the presence of a base such as potassium carbonate to form the desired cyclohexane derivative.

    Amidation reaction: Finally, the cyclohexane derivative is reacted with an amine, such as ammonia or a primary amine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

N-[(5-cyano-2-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:

    N-[(4-cyano-3-fluorophenyl)methyl]-3-methylcyclohexane-1-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.

    N-[(5-cyano-2-chlorophenyl)methyl]-3-methylcyclohexane-1-carboxamide: Similar structure but with chlorine instead of fluorine.

    N-[(5-cyano-2-fluorophenyl)methyl]-3-ethylcyclohexane-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the cyclohexane ring.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

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